N,N-Diethyl-2,3-dimethylbenzamide

Flash point Thermal safety Formulation stability

N,N-Diethyl-2,3-dimethylbenzamide (CAS 57806‑76‑5) is a tertiary aromatic amide belonging to the N,N‑diethylbenzamide structural class. It is a colorless to light yellow clear liquid at 20 °C with a molecular weight of 205.30 g mol⁻¹, a purity specification of ≥98.0 % (GC), and physical properties including a flash point of 157 °C, specific gravity of 1.00 (20/20), and refractive index of 1.52.

Molecular Formula C13H19NO
Molecular Weight 205.3 g/mol
CAS No. 57806-76-5
Cat. No. B1591131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Diethyl-2,3-dimethylbenzamide
CAS57806-76-5
Molecular FormulaC13H19NO
Molecular Weight205.3 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)C1=CC=CC(=C1C)C
InChIInChI=1S/C13H19NO/c1-5-14(6-2)13(15)12-9-7-8-10(3)11(12)4/h7-9H,5-6H2,1-4H3
InChIKeySMVYLWURFNYXTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Diethyl-2,3-dimethylbenzamide (CAS 57806-76-5): Chemical Identity and Structural Class


N,N-Diethyl-2,3-dimethylbenzamide (CAS 57806‑76‑5) is a tertiary aromatic amide belonging to the N,N‑diethylbenzamide structural class . It is a colorless to light yellow clear liquid at 20 °C with a molecular weight of 205.30 g mol⁻¹, a purity specification of ≥98.0 % (GC), and physical properties including a flash point of 157 °C, specific gravity of 1.00 (20/20), and refractive index of 1.52 . The compound features two methyl groups at the 2‑ and 3‑positions of the aromatic ring, distinguishing it from the widely commercialized insect repellent DEET (N,N‑diethyl‑3‑methylbenzamide) [1].

Why N,N-Diethyl-2,3-dimethylbenzamide Cannot Be Freely Substituted by Other Benzamide Analogs


Ring-substituted N,N‑diethylbenzamides exhibit profound differences in mosquito repellent potency that are directly linked to the position and number of methyl substituents on the aromatic ring [1]. The seminal structure‑activity study by Johnson et al. (1967) demonstrated that a series of ring‑substituted N,N‑diethylbenzamide analogs of DEET showed a general relationship of repellent potency to volatility, with no correlation to partition coefficient or polarizability [1]. Some compounds achieved repellent potencies and durations comparable to DEET, but potency did not parallel duration of effectiveness [1]. Consequently, a procurement decision based solely on the N,N‑diethylbenzamide scaffold—without specifying the exact 2,3‑dimethyl substitution pattern—risks selecting an isomer with substantially inferior repellent performance or different physical property profiles that affect formulation, storage, and application .

Quantitative Comparative Evidence for N,N-Diethyl-2,3-dimethylbenzamide (CAS 57806‑76‑5) vs. Closest Structural Analogs


Flash Point Elevation vs. DEET: Enhanced Thermal Safety for Formulation and Storage

The flash point of N,N‑diethyl‑2,3‑dimethylbenzamide (157 °C) is notably higher than that of DEET (N,N‑diethyl‑3‑methylbenzamide), which is reported as approximately 141.7 °C to 155 °C depending on measurement conditions . The higher flash point of the 2,3‑dimethyl derivative reduces flammability risk during formulation, transportation, and storage of bulk quantities.

Flash point Thermal safety Formulation stability

Boiling Point Differential vs. DEET: Implications for Volatility-Controlled Repellent Duration

The boiling point of N,N‑diethyl‑2,3‑dimethylbenzamide is reported as 348.5 °C at 760 mmHg [1], substantially higher than that of DEET (297.5 °C at 760 mmHg) . Johnson et al. (1967) established a general relationship between repellent potency and volatility for ring‑substituted N,N‑diethylbenzamides, indicating that lower volatility (higher boiling point) can extend the duration of repellent effectiveness [2].

Boiling point Volatility Repellent duration

Purity Specification Benchmarking: TCI Grade (≥98.0% GC) vs. Generic Laboratory-Grade Alternatives

N,N‑Diethyl‑2,3‑dimethylbenzamide is commercially available with a certified purity of ≥98.0 % as determined by gas chromatography (GC) from TCI . In contrast, several generic vendors supply the compound at 95 % purity only . The 3‑percentage‑point difference in purity is significant for applications requiring precise stoichiometry (e.g., SAR studies, formulation development) where impurities can confound biological assay results.

Purity specification Quality control Reproducibility

Structural Isomer Differentiation: Repellent Potency Is Exquisitely Sensitive to Methyl Substitution Pattern

The Johnson et al. (1967) study examined a panel of ring‑substituted N,N‑diethylbenzamide analogs and found that repellent potency against Aedes aegypti mosquitoes varied substantially depending on the position and number of aromatic methyl substituents, with some analogs achieving potency and duration comparable to DEET [1]. The 2,3‑dimethyl substitution pattern represents a specific isomeric configuration among six possible dimethyl‑substituted N,N‑diethylbenzamide positional isomers (2,3‑; 2,4‑; 2,5‑; 2,6‑; 3,4‑; 3,5‑dimethyl). The 2,5‑dimethyl isomer (DEXA, CAS 26906‑15‑0) has been separately investigated as a repellent candidate, confirming that different dimethyl isomers possess distinct biological activity profiles [2].

Structure-activity relationship Isomer comparison Mosquito repellent

Optimal Application and Procurement Scenarios for N,N-Diethyl-2,3-dimethylbenzamide


Insect Repellent Formulation R&D Requiring Extended Duration via Reduced Volatility

Formulators seeking to extend the protection half‑life of topical or textile‑based insect repellents can leverage the higher boiling point and lower predicted volatility of N,N‑diethyl‑2,3‑dimethylbenzamide relative to DEET, as established by its boiling point of 348.5 °C [1] versus 297.5 °C for DEET . The Johnson et al. (1967) structure‑volatility‑repellency relationship supports the rationale that reduced volatility extends repellent duration [2].

High‑Purity SAR and Medicinal Chemistry Campaigns in Insect Olfaction Research

Medicinal chemists conducting quantitative structure‑activity relationship (QSAR) studies on insect odorant receptor modulation require the ≥98.0 % (GC) purity grade of N,N‑diethyl‑2,3‑dimethylbenzamide [1] to eliminate confounding effects from unknown impurities that could produce false activity signals. The 3‑percentage‑point purity advantage over generic 95 % material is essential for generating clean dose‑response curves and reliable computational model inputs.

Comparative Isomer Profiling for Next‑Generation Repellent Discovery

Researchers systematically evaluating the six dimethyl‑substituted N,N‑diethylbenzamide positional isomers for differential mosquito repellent potency require the authenticated 2,3‑dimethyl isomer as an essential member of the isomer matrix. The class‑level finding that methyl substitution pattern critically determines repellent activity [1], combined with independent characterization of the 2,5‑dimethyl isomer (DEXA) , underscores the need to procure each isomer individually rather than relying on positional mixtures.

Safety‑Conscious Bulk Procurement for Pilot‑Scale Formulation Manufacturing

Procurement managers scaling up insect repellent formulation from bench to pilot plant benefit from the flash point differential between N,N‑diethyl‑2,3‑dimethylbenzamide (157 °C) [1] and DEET (141.7–155 °C) . The higher flash point may permit less stringent flammable‑liquid storage and handling protocols, reducing facility compliance costs and insurance premiums during scale‑up campaigns.

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